molecular formula C12H20Cl2N2O B2617553 1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride CAS No. 2241141-29-5

1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride

Cat. No.: B2617553
CAS No.: 2241141-29-5
M. Wt: 279.21
InChI Key: WHJZDSRCKQSRQV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a methoxyphenyl group attached to a piperazine ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-2-methylpiperazine typically begins with the reaction of 2-methoxyphenol with piperazine. One common method involves activating the hydroxyl group of 2-methoxyphenol using methylsulfonyl chloride, followed by a condensation reaction with piperazine . This process ensures high selectivity and purity of the target product.

Industrial Production Methods

For industrial production, the synthesis route is optimized to increase yield and reduce costs. The process involves the use of catalysts such as Yb(OTf)3 in acetonitrile to facilitate the addition reaction between 1-(2-methoxyphenyl)piperazine and oxetane . The intermediate products are purified through recrystallization, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of halogenated methoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various neurological pathways, making it a valuable tool in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-2-methylpiperazine;dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand for serotonin receptors sets it apart from other similar compounds, making it particularly valuable in neuropharmacological research .

Properties

IUPAC Name

1-(2-methoxyphenyl)-2-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-9-13-7-8-14(10)11-5-3-4-6-12(11)15-2;;/h3-6,10,13H,7-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJZDSRCKQSRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=CC=CC=C2OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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